molecular formula C23H31N3O3S B2697015 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide CAS No. 860611-10-5

3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide

Cat. No. B2697015
CAS RN: 860611-10-5
M. Wt: 429.58
InChI Key: WFVCFWYRUAODCC-UHFFFAOYSA-N
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Description

The compound is known as 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, density, molecular formula, and molecular weight might be available , but the exact values are not provided in the sources I found.

Scientific Research Applications

Environmental Chemistry

Pesticide Alternatives: The compound’s oxadiazole moiety suggests potential as an eco-friendly pesticide. Researchers evaluate its insecticidal and fungicidal properties, aiming to reduce reliance on conventional chemical pesticides. Its low toxicity to non-target organisms is a significant advantage.

Water Treatment: The compound’s sulfur-containing group may facilitate heavy metal removal from water. Investigations focus on its adsorption capacity and selectivity for metals like lead, cadmium, and mercury. If successful, it could contribute to efficient water purification processes.

These applications represent only a glimpse of the compound’s versatility. As research progresses, we may uncover additional uses and refine its potential in various scientific domains . If you have any specific questions or need further details, feel free to ask!

properties

IUPAC Name

3-oxo-4-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-2-3-5-8-17-11-13-18(14-12-17)22-25-26-23(29-22)30-16-20(27)15-21(28)24-19-9-6-4-7-10-19/h4,6-7,9-10,17-18H,2-3,5,8,11-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVCFWYRUAODCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide

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